molecular formula C8H12N2O2 B2416551 Methyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate CAS No. 1856974-56-5

Methyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate

Cat. No.: B2416551
CAS No.: 1856974-56-5
M. Wt: 168.196
InChI Key: LOAOQSGPFMQMMV-UHFFFAOYSA-N
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Description

Methyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate typically involves the reaction of 1,5-dimethyl-1H-pyrazole with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester linkage .

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biochemical pathways. The molecular targets and pathways involved can vary widely based on the compound’s structure and functional groups .

Comparison with Similar Compounds

    1,5-Dimethyl-1H-pyrazole: A precursor in the synthesis of Methyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate.

    Methyl 2-(1H-pyrazol-4-yl)acetate: A similar compound lacking the dimethyl substitutions on the pyrazole ring.

Uniqueness: this compound is unique due to the presence of the dimethyl groups on the pyrazole ring, which can influence its chemical reactivity and biological activity. These substitutions can enhance the compound’s stability and specificity in various applications .

Properties

IUPAC Name

methyl 2-(1,5-dimethylpyrazol-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-6-7(4-8(11)12-3)5-9-10(6)2/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOAOQSGPFMQMMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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